
4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole” is a chemical compound. Based on its name, it contains a pyrazole core, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry and as ligands in coordination chemistry .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. One of the carbon atoms in the ring is substituted with a bromine atom and a 2,2-diethoxyethyl group .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The presence of the bromine atom might make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromine atom and the 2,2-diethoxyethyl group in the compound would likely affect its polarity, solubility, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : The synthesis of 4-bromo-1H-pyrazoles and their derivatives is an area of active research. For instance, Bondavalli et al. (1988) describe the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives, indicating a methodology for producing various substituted pyrazoles (Bondavalli et al., 1988).
Tautomerism and Structural Analysis : Trofimenko et al. (2007) studied the tautomerism of 4-bromo-1H-pyrazoles, contributing to the understanding of their structural properties through spectroscopic methods and X-ray crystallography (Trofimenko et al., 2007).
Precursors for Synthesis : Martins et al. (2013) explored brominated trihalomethylenones, including 4-bromo-1H-pyrazoles, as precursors for synthesizing a variety of pyrazole derivatives, highlighting their versatility in synthetic chemistry (Martins et al., 2013).
Functionalization and Derivatization : The functionalization of bromo(hetero)arenes, including 4-bromo-1-phenyl-1H-pyrazole, for further chemical transformations is discussed by Kleizienė et al. (2009), demonstrating its utility in organic synthesis (Kleizienė et al., 2009).
Cross-Coupling Reactions : Ichikawa et al. (2010) developed a method for the synthesis of 4-aryl-1H-pyrazoles via Suzuki-Miyaura cross-coupling reactions, using 4-bromo-1H-1-tritylpyrazole, which underscores its role in facilitating complex chemical syntheses (Ichikawa et al., 2010).
Biological and Pharmaceutical Applications
Antibacterial and Antifungal Activities : Pundeer et al. (2013) synthesized and evaluated the antibacterial and antifungal activities of 4-bromo-1H-pyrazoles derivatives, indicating their potential use in the development of new antimicrobial agents (Pundeer et al., 2013).
Synthesis of Biologically Active Derivatives : Tomanová et al. (2017) reported the synthesis of 4-substituted-1H-pyrazole-3,5-diamines, involving the use of 4-bromo-1H-pyrazoles, which could lead to derivatives with potential biological activity (Tomanová et al., 2017).
Characterization and Antimicrobial Activity : Sherkar and Bhandarkar (2015) focused on the characterization and biological study of 4-bromo-1H-pyrazoles, demonstrating their significant antimicrobial activities (Sherkar & Bhandarkar, 2015).
Advanced Material Applications
Precursors for Nano-Particles : Sharma et al. (2013) synthesized palladium(II) complexes of 4-bromo-1-(2-chloroethyl)-1H-pyrazole, which were used as precursors for nano-particles, showcasing its utility in nanotechnology (Sharma et al., 2013).
Synthesis of Heterocyclic Moieties : El-Borai et al. (2016) conducted an eco-friendly synthesis of heterocyclic moieties condensed with pyrazole system, using 4-bromo pyrazolone, indicating its potential in green chemistry applications (El-Borai et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-bromo-1-(2,2-diethoxyethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O2/c1-3-13-9(14-4-2)7-12-6-8(10)5-11-12/h5-6,9H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEKPJLQKVGRCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=C(C=N1)Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

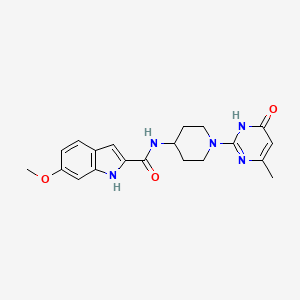
![N-(butan-2-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2679098.png)
![N-(2,4-difluorophenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2679099.png)
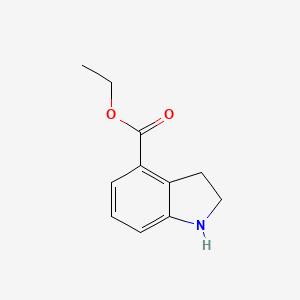
![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2679102.png)
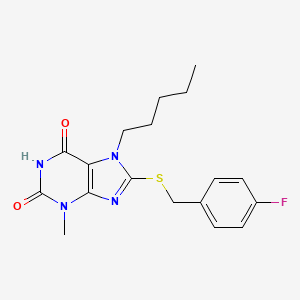
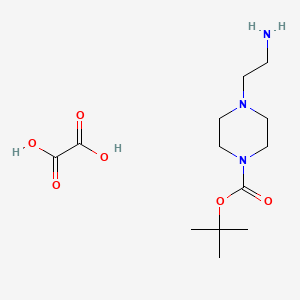
![methyl 4-(2-(4-bromophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate](/img/structure/B2679108.png)
![3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea](/img/structure/B2679112.png)
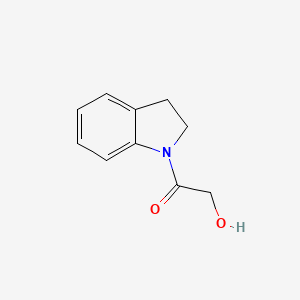

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2679115.png)
-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2679116.png)
